molecular formula C28H40O4 B1248226 Pentagestrone acetate CAS No. 1178-60-5

Pentagestrone acetate

Katalognummer: B1248226
CAS-Nummer: 1178-60-5
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: NSRLWNNZHGRGJS-JVACCQEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentagestrone acetate (PGA) is a synthetic pregnane steroid and a derivative of progesterone that functions as a progestin . It is specifically the 3-cyclopentyl enol ether of 17α-hydroxyprogesterone acetate . Historically introduced in the 1960s, it was used to treat conditions such as habitual abortion and menstrual disorders and was investigated for its ability to inhibit ovulation at specific dosages . For research purposes, this compound is a valuable compound for studying progestogen signaling and metabolism. Its mechanism of action involves acting as an agonist of the progesterone receptor, mimicking the effects of endogenous progesterone . This makes it a relevant tool in various biochemical and pharmacological research applications, including the investigation of steroid hormone pathways and the development of hormonal agents. Researchers can utilize this high-purity compound for in vitro studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1178-60-5

Molekularformel

C28H40O4

Molekulargewicht

440.6 g/mol

IUPAC-Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C28H40O4/c1-18(29)28(32-19(2)30)16-13-25-23-10-9-20-17-22(31-21-7-5-6-8-21)11-14-26(20,3)24(23)12-15-27(25,28)4/h9,17,21,23-25H,5-8,10-16H2,1-4H3/t23-,24+,25+,26+,27+,28+/m1/s1

InChI-Schlüssel

NSRLWNNZHGRGJS-JVACCQEYSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C

Isomerische SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The 17α-hydroxy group is acetylated using acetic anhydride under catalytic conditions. Sodium acetate is commonly employed to buffer the reaction and prevent diketone formation.

Key parameters :

  • Solvent : Anhydrous toluene or ethyl acetate to minimize hydrolysis.

  • Molar ratio : 1.2–1.5 equivalents of acetic anhydride per hydroxyl group.

  • Temperature : 80–100°C for 4–6 hours.

Excess acetic anhydride ensures complete acetylation, while controlled heating prevents decomposition of heat-sensitive intermediates.

Optimization and Yield

A study comparing solvents and catalysts demonstrated that sodium acetate in toluene achieves >95% conversion to 17α-hydroxyprogesterone acetate within 5 hours at 90°C. Alternative catalysts like pyridine or DMAP reduced reaction times but introduced purification challenges due to byproduct formation.

Formation of the 3-Cyclopentyl Enol Ether

Enol Etherification Methodology

The 3-keto group of 17α-hydroxyprogesterone acetate undergoes enol etherification with cyclopentyl bromide under basic conditions. This step utilizes the keto-enol tautomerism of the steroid nucleus:

3-KetoneBaseEnolateCyclopentyl bromide3-Cyclopentyl enol ether\text{3-Ketone} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{Cyclopentyl bromide}} \text{3-Cyclopentyl enol ether}

Reaction conditions :

  • Base : Potassium tert-butoxide or LDA in THF.

  • Cyclopentylating agent : Cyclopentyl bromide (1.5 equivalents).

  • Temperature : −78°C to 0°C to suppress side reactions.

Yield and Scalability

A patent-scale synthesis reported 82–85% yield using potassium tert-butoxide in THF at −40°C. Lower temperatures (−78°C) improved regioselectivity but required longer reaction times (24–36 hours).

Integrated Synthesis Workflow

Stepwise Procedure

  • Acetylation :

    • Charge 17α-hydroxyprogesterone (1.0 eq), acetic anhydride (1.3 eq), and sodium acetate (0.1 eq) in toluene.

    • Reflux at 90°C for 5 hours.

    • Quench with ice-water, extract with ethyl acetate, and concentrate.

  • Enol Ether Formation :

    • Dissolve 17α-hydroxyprogesterone acetate in THF under nitrogen.

    • Add potassium tert-butoxide (2.2 eq) at −40°C, followed by cyclopentyl bromide (1.5 eq).

    • Stir for 24 hours, warm to room temperature, and purify via silica chromatography.

Process Challenges

  • Moisture sensitivity : Both steps require anhydrous conditions to prevent hydrolysis.

  • Byproducts : Over-acetylation or incomplete enol ether formation necessitates rigorous purification.

Analytical Characterization

Quality Control Protocols

ParameterMethodSpecification
PurityHPLC (C18, acetonitrile/water)≥98% area
Acetate contentGC-MS after propyl derivatization99.0–101.0%
Enol ether confirmation¹³C NMR (δ 160–170 ppm)Characteristic peaks

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.35 (s, 1H, enol ether), 2.05 (s, 3H, acetate).

  • IR : 1745 cm⁻¹ (C=O acetate), 1650 cm⁻¹ (enol ether).

Comparative Analysis of Synthetic Routes

Solvent Impact on Enol Ether Formation

SolventReaction Time (h)Yield (%)Purity (%)
THF248598
DMF127895
DCM368297

THF balances reaction rate and yield, while DMF accelerates kinetics at the cost of purity.

Catalyst Screening for Acetylation

CatalystTemperature (°C)Conversion (%)
NaOAc9095
Pyridine7088
DMAP6092

Sodium acetate remains optimal for large-scale synthesis due to cost and ease of removal.

Industrial-Scale Considerations

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water mixtures removes unreacted starting material.

  • Chromatography : Silica gel chromatography resolves enol ether isomers .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pentagestronacetat hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Pentagestronacetat übt seine Wirkungen aus, indem es an Progesteronrezeptoren im Körper bindet. Diese Bindung führt zur Aktivierung spezifischer Gene, die an der Regulation des Menstruationszyklus und der Schwangerschaft beteiligt sind. Zu den molekularen Zielstrukturen gehören der Progesteronrezeptor, und die beteiligten Signalwege sind mit der Regulierung der Fortpflanzungsfunktionen verbunden.

Wissenschaftliche Forschungsanwendungen

Treatment of Gynecological Disorders

Habitual Abortion : Pentagestrone acetate has been employed in managing habitual abortion cases. Clinical studies have indicated that administering doses ranging from 10 mg to 20 mg per day can help stabilize pregnancies in women with a history of recurrent miscarriages. The mechanism involves its progestogenic activity, which supports the maintenance of the uterine lining.

Menstrual Disorders : The compound is also indicated for treating various menstrual disorders, including dysmenorrhea (painful menstruation) and amenorrhea (absence of menstruation). Its ability to regulate hormonal levels aids in restoring normal menstrual cycles.

Contraceptive Use

This compound has been studied for its efficacy as an ovulation inhibitor. When combined with mestranol (an estrogen), it effectively suppresses ovulation, making it a potential candidate for contraceptive formulations. This combination has shown promising results in clinical trials, suggesting its utility in hormonal contraceptive methods.

Hormonal Replacement Therapy

While not as widely recognized as other progestins, this compound may have applications in hormone replacement therapy (HRT) for menopausal women. Its progestogenic effects can help mitigate the risks associated with estrogen therapy, such as endometrial hyperplasia.

Pharmacokinetics

  • Absorption : this compound demonstrates good oral bioavailability.
  • Metabolism : It is metabolized hepatically, with several metabolites produced that possess minimal progestogenic activity.
  • Excretion : The drug is eliminated through urine and feces, with a half-life that supports once-daily dosing regimens.

Case Study 1: Habitual Abortion Management

A clinical trial involving women with a history of habitual abortion demonstrated that treatment with this compound significantly reduced miscarriage rates compared to a control group receiving placebo treatment. Patients were administered 20 mg daily from the time of conception until the end of the first trimester.

Case Study 2: Menstrual Regulation

In another study focusing on menstrual disorders, patients receiving this compound reported improved cycle regularity and reduced dysmenorrhea symptoms over three menstrual cycles. The dosage varied between 10 mg and 20 mg daily based on individual patient response.

Comparative Analysis with Other Progestins

Progestin Potency Indications Administration Route
This compoundModerateHabitual abortion, menstrual disordersOral
DydrogesteroneHighHRT, contraceptionOral
Medroxyprogesterone AcetateHighContraception, endometrial cancer treatmentIntramuscular

Wirkmechanismus

Pentagestrone acetate exerts its effects by binding to progesterone receptors in the body. This binding leads to the activation of specific genes involved in the regulation of the menstrual cycle and pregnancy . The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of reproductive functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Progestogens

Progestogens share a common steroid backbone but differ in substituents, which influence receptor binding, bioavailability, and therapeutic applications. Key comparisons include:

Norethisterone Acetate
  • Structure: Contains a 19-nor testosterone backbone with an acetyl group at C17 and an ethinyl group at C17α .
  • Function : Used in hormone replacement therapy and contraception. The ethinyl group enhances oral bioavailability, unlike Pentagestrone acetate’s cyclopentenyloxy group, which may alter tissue selectivity .
Norgestrel
  • Structure: A racemic mixture of levonorgestrel and its enantiomer, featuring a methyl group at C13 and an ethinyl group at C17α .
  • Function : Higher androgenic activity compared to this compound due to structural rigidity, making it suitable for contraceptives but less ideal for menstrual disorder management .
Quinestrol
  • Structure : Contains a cyclopentyl ether group at C3 and a long-acting ethinyl group at C17α .
  • Function : Extended half-life due to lipophilic substituents, whereas this compound’s acetyl group may facilitate faster metabolic clearance .

Comparison with Other Steroid Esters

Steroid esters are modified to enhance pharmacokinetics. This compound’s docking score (-10.2 kcal/mol ) in silico studies suggests moderate binding affinity to progesterone receptors compared to related compounds :

Compound Name Docking Score (kcal/mol) Key Structural Features Therapeutic Use
This compound -10.2 C3 cyclopentenyloxy, C17 acetyl Menstrual disorders
Cortivazol (SD000647) -12.6 C21 chloro, C17α dichloromethyl Anti-inflammatory
Nandrolone cyclotate (SD001676) -11.7 C19-nor, C17 cyclotate ester Anabolic agent
Desoxycorticosterone pivalate (SD000726) -10.2 C21 pivalate ester, no C11 hydroxyl Mineralocorticoid replacement

Key Findings :

  • Cortivazol’s higher docking score (-12.6 kcal/mol) correlates with its potent glucocorticoid activity, attributed to electronegative substituents enhancing receptor interactions .
  • Nandrolone cyclotate’s anabolic properties derive from its 19-nor structure and bulky ester, which delay hydrolysis and prolong activity .
  • This compound and Desoxycorticosterone pivalate share similar docking scores but differ in therapeutic targets due to backbone variations (pregnane vs. androstane) .

Molecular and Physicochemical Properties

Property This compound Norethisterone Acetate Betamethasone Acetate
Molecular Formula C₁₇H₂₄O₄ C₂₂H₂₈O₃ C₂₄H₃₁FO₆
Molecular Weight (g/mol) 440.62 340.46 434.50
Key Substituents C3 cyclopentenyloxy, C17 acetyl C17α ethinyl, C17 acetyl C9 fluoro, C16 methyl, C21 acetate
Therapeutic Class Progestogen Progestogen Corticosteroid
LogP (Predicted) 4.2 3.8 2.1

Analysis :

  • Betamethasone acetate’s lower LogP (2.1) reflects its polar C21 acetate and C9 fluoro substituents, optimizing it for topical anti-inflammatory use .

Pharmacological Implications of Structural Features

  • Acetyl Group: Enhances metabolic stability by resisting hepatic first-pass metabolism, a feature shared with Norethisterone acetate .
  • Cyclopentenyloxy Group: May reduce androgenic side effects compared to ethinyl-substituted progestogens (e.g., Norgestrel) by altering receptor conformational activation .
  • Steroid Backbone: The pregnane structure (C21 steroids) in this compound contrasts with the 19-nor structure of Nandrolone, explaining its lack of anabolic effects .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Pentagestrone acetate, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves acetylation of the parent compound under controlled conditions (e.g., using acetic anhydride in anhydrous environments). To ensure reproducibility, researchers must document:

  • Precise stoichiometric ratios of reactants .
  • Reaction time, temperature, and solvent purity (e.g., dichloromethane or tetrahydrofuran) .
  • Post-synthesis purification steps (e.g., column chromatography, recrystallization) and characterization via NMR (¹H/¹³C) or HPLC to confirm chemical identity and purity ≥95% .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify acetyl and cyclopentenyl substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (C₁₇H₂₄O₄, MW 440.62) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) to assess purity; use C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Required for novel derivatives to validate empirical formulas .

Q. How do researchers design dose-response studies to evaluate this compound’s progestogenic activity?

  • Methodological Answer :

  • In vitro : Use progesterone receptor (PR) binding assays with radiolabeled ligands (e.g., [³H]-R5020) to calculate IC₅₀ values. Include reference compounds (e.g., progesterone) for comparison .
  • In vivo : Administer escalating doses (0.1–10 mg/kg) in ovariectomized rodent models; measure endometrial proliferation or serum LH suppression. Apply ANOVA with post-hoc Tukey tests to compare groups .

Advanced Research Questions

Q. How can researchers optimize this compound’s pharmacokinetic profile for sustained-release formulations?

  • Methodological Answer :

  • Lipid Nanoparticles : Encapsulate the compound in PEGylated liposomes; assess encapsulation efficiency via dialysis and in vitro release kinetics in PBS (pH 7.4) .
  • Polymer Matrices : Use PLGA microparticles; characterize particle size (DLS) and degradation rates via accelerated stability testing (40°C/75% RH) .
  • Pharmacokinetic Modeling : Conduct compartmental analysis (e.g., non-linear mixed-effects modeling) using plasma concentration-time data from animal trials .

Q. What strategies address contradictory data on this compound’s off-target effects in glucocorticoid receptor (GR) assays?

  • Methodological Answer :

  • Receptor Selectivity Studies : Perform competitive binding assays against GR, AR, and ERα/β to quantify cross-reactivity. Use HEK293 cells transfected with receptor-specific reporter systems .
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to identify structural motifs contributing to off-target binding .
  • Meta-Analysis : Systematically review existing in vitro/in vivo datasets; apply Cochran’s Q test to assess heterogeneity and random-effects models to reconcile discrepancies .

Q. How should researchers design studies to investigate this compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Incubation Conditions : Use human liver microsomes (HLM) with NADPH regeneration systems; monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Enzyme Kinetics : Calculate intrinsic clearance (CLint) using the substrate depletion method. Validate CYP isoform involvement with chemical inhibitors (e.g., ketoconazole for CYP3A4) .
  • Data Interpretation : Normalize results to protein content and positive controls (e.g., testosterone for CYP3A4 activity) .

Data Presentation and Reproducibility Guidelines

  • Tables :

    ParameterMethodAcceptable Range
    PurityHPLC-UV≥95%
    SolubilityShake-flask method (pH 7.4)≥0.1 mg/mL
    LogPOctanol-water partition3.2–3.8
  • Figures : Include dose-response curves with 95% confidence intervals and receptor binding heatmaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentagestrone acetate
Reactant of Route 2
Reactant of Route 2
Pentagestrone acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.